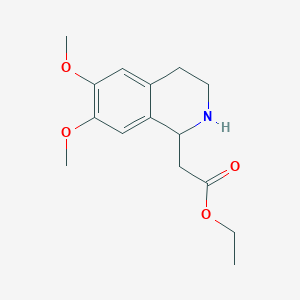

Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Übersicht

Beschreibung

Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate (CAS: 14028-68-3) is a tetrahydroisoquinoline derivative featuring a 6,7-dimethoxy-substituted bicyclic core and an ethyl ester-functionalized acetic acid side chain at the 1-position. Its molecular formula is C₁₅H₂₁NO₄ (MW: 279.33 g/mol), with a density of 1.1 g/cm³ and a boiling point of 391.2°C at 760 mmHg . The compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules like antitumor agents and organocatalysts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and ethyl bromoacetate.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the isoquinoline ring. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydride and alkyl halides are often used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Introduction to Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

This compound (CAS No. 14028-68-3) is a compound of interest in medicinal chemistry and pharmacology due to its structural relationship with isoquinoline alkaloids. This compound exhibits potential therapeutic applications, particularly in neuropharmacology and as a precursor in the synthesis of various bioactive molecules.

Neuropharmacological Studies

This compound has been investigated for its effects on the central nervous system (CNS). Isoquinoline derivatives are known to interact with neurotransmitter systems, particularly dopaminergic and adrenergic pathways. Research indicates that compounds with similar structures can modulate dopamine receptors and may have implications for treating conditions such as Parkinson's disease and schizophrenia.

Synthesis of Bioactive Compounds

This compound serves as a synthetic intermediate for developing other pharmacologically active molecules. The tetrahydroisoquinoline scaffold is pivotal in medicinal chemistry due to its diverse biological activities. For instance, derivatives of this compound have been synthesized to evaluate their efficacy as analgesics or anti-inflammatory agents.

Potential Antidepressant Activity

Studies suggest that isoquinoline derivatives can exhibit antidepressant-like effects. This compound may influence serotonin and norepinephrine reuptake mechanisms, indicating its potential role in managing mood disorders.

Exploration in Ethanol Consumption

Research has also explored the impact of isoquinoline analogs on voluntary ethanol consumption in animal models. This line of inquiry is crucial for understanding addiction mechanisms and developing therapeutic strategies for alcohol dependence.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Pharmacological Sciences demonstrated that a related isoquinoline derivative reduced dopamine receptor activity in rodent models. The findings suggested potential applications for compounds like this compound in treating neurodegenerative diseases by modulating dopaminergic signaling pathways.

Case Study 2: Synthesis of Analgesic Compounds

Research conducted by chemists at a pharmaceutical company synthesized various derivatives from this compound to evaluate their analgesic properties. Results indicated that certain derivatives exhibited significant pain-relief effects comparable to conventional analgesics.

Data Tables

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Journal of Pharmacological Sciences (2020) | Neuropharmacology | Reduced dopamine receptor activity; potential treatment for Parkinson's disease |

| Pharmaceutical Chemistry Journal (2021) | Synthesis of Analgesics | Significant pain-relief effects observed in rodent models |

| Western Pharmacology Society Proceedings (1991) | Ethanol Consumption | Modulation of voluntary ethanol intake; implications for addiction therapy |

Wirkmechanismus

The mechanism of action of Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications and Key Derivatives

The tetrahydroisoquinoline scaffold is highly versatile, with modifications in substituents (e.g., alkoxy groups, ester/amide linkages) significantly altering physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural Analogues and Key Differences

Key Observations :

- Alkoxy Modifications : Replacing methoxy with ethoxy groups () increases molecular weight marginally (279.33 → 279.34) and likely enhances lipophilicity, impacting membrane permeability in drug design .

- Ester vs. Amide : The ethyl ester in the target compound offers synthetic flexibility compared to carboxamide derivatives (e.g., compound 6f in ), which may exhibit different metabolic stability .

Biologische Aktivität

Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H21NO4

- CAS Number : 14028-68-3

The compound is characterized by its tetrahydroisoquinoline structure which is known for various biological activities. Its solubility in organic solvents such as dichloromethane and ethyl acetate suggests favorable properties for drug formulation and delivery.

1. Antioxidant Activity

Research indicates that compounds related to tetrahydroisoquinolines exhibit significant antioxidant properties. A study demonstrated that derivatives of tetrahydroisoquinoline can scavenge free radicals effectively, thus providing neuroprotective effects against oxidative stress in neuronal cells .

2. Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been implicated in neuroprotection. In a case study involving animal models of neurodegenerative diseases, this compound showed promising results in reducing neuronal damage and improving cognitive functions .

3. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in treating infections.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress pathways.

- Modulation of Neurotransmitter Systems : It interacts with neurotransmitter receptors which may contribute to its neuroprotective effects.

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study conducted on a Parkinson's disease model demonstrated that treatment with this compound resulted in a significant reduction in motor deficits and neuroinflammation . The compound was found to enhance dopamine levels and reduce apoptotic markers in neuronal tissues.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate?

The compound is synthesized via nucleophilic substitution or cyclization reactions. For example, hydrazonoyl halides react with 3,4-dihydro-6,7-dimethoxyisoquinoline intermediates to form the target compound, followed by characterization using IR, ¹H NMR, and mass spectrometry . Reductive steps using LiAlH₄ in tetrahydrofuran (THF) or diethyl ether under inert atmospheres are critical for controlling reaction selectivity .

Q. How should researchers handle safety and toxicity concerns during experimental work with this compound?

The safety data sheet (SDS) classifies it as harmful if swallowed (OSHA Acute Toxicity Category 4) and a skin/eye irritant (Category 2/2A). Key precautions include:

- Using N100/P3 respirators to avoid inhalation .

- Immediate rinsing with water for skin/eye contact .

- Avoiding strong oxidizers due to incompatibility risks . Note that comprehensive toxicity data (e.g., carcinogenicity, reproductive effects) are unavailable, necessitating conservative handling .

Q. What spectroscopic techniques are employed to characterize this compound?

Structural elucidation relies on:

- ¹H NMR : To confirm substituent positions (e.g., methoxy groups at C6/C7) .

- IR Spectroscopy : For identifying functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₁₅H₂₁NO₄, MW 279.33) .

Advanced Research Questions

Q. How can researchers address contradictions in pharmacological activity data for structurally similar tetrahydroisoquinoline derivatives?

Discrepancies in IC₅₀ values (e.g., 134–149 μM for related compounds) may arise from assay conditions or stereochemical variations. Methodological recommendations include:

- Standardizing cell-based assays (e.g., ion channel inhibition studies) .

- Validating enantiopurity using chiral chromatography or X-ray crystallography .

- Performing molecular docking to correlate structural motifs (e.g., methoxy groups) with target binding .

Q. What strategies mitigate racemization during asymmetric synthesis of tetrahydroisoquinoline derivatives?

Racemization, observed in acidic conditions during final steps, can be minimized by:

- Using mild, non-acidic catalysts (e.g., enzymatic or organocatalytic methods) .

- Stabilizing intermediates via protecting groups (e.g., benzyl or tert-butoxycarbonyl) .

- Monitoring enantiomeric excess (ee) dynamically with polarimetry or HPLC .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsional data. Key steps include:

- Growing single crystals via slow evaporation in solvents like ethyl acetate .

- Analyzing hydrogen-bonding networks (e.g., N–H···O interactions) to confirm packing stability .

- Validating computational models (e.g., DFT) against experimental data to refine molecular dynamics simulations .

Q. What approaches are recommended for ecological risk assessment given limited ecotoxicity data?

In silico tools (e.g., EPA EPI Suite) can predict acute/chronic aquatic toxicity. Experimental mitigation strategies include:

- Adsorption studies using activated carbon to assess environmental persistence .

- Microtox® assays for baseline bacterial toxicity .

- Compliance with REACH guidelines for disposal to prevent drainage contamination .

Q. Methodological Tables

Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₄ | |

| Molecular Weight | 279.33 g/mol | |

| Stability | Stable under recommended storage (2–8°C) | |

| Hazard Classification | OSHA Acute Toxicity Category 4 |

Table 2: Comparative Pharmacological Activity of Analogues

| Compound | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| 1-(6,7-Dimethoxy-THIQ-1-yl)propan-2-one | 134.35 | Ion channel inhibition | |

| 2-(4-Fluorophenyl-THIQ-1-yl)cyclohexanone | 149.07 | Same |

Eigenschaften

IUPAC Name |

ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUWHGCQILMZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456322 | |

| Record name | Ethyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14028-68-3 | |

| Record name | Ethyl (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.